![molecular formula C24H15ClN2O4 B11693681 17-(2-Chloro-5-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11693681.png)
17-(2-Chloro-5-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
17-(2-クロロ-5-ニトロフェニル)-17-アザペンタシクロ[6650~2,7~0~9,14~0~15,19~]ノナデカ-2,4,6,9,11,13-ヘキサエン-16,18-ジオンは、独特の構造を持つ複雑な有機化合物です。この化合物は、そのペンタサイクル骨格とクロロニトロフェニル基の存在によって特徴付けられます。
準備方法
合成経路と反応条件
17-(2-クロロ-5-ニトロフェニル)-17-アザペンタシクロ[6.6.5.0~2,7~.0~9,14~.0~15,19~]ノナデカ-2,4,6,9,11,13-ヘキサエン-16,18-ジオンの合成には、複数のステップが含まれます。一般的なアプローチの1つは、適切な前駆体を制御された条件下で環化することです。 この反応は通常、強酸または強塩基を触媒として使用し、ペンタサイクル構造の形成を促進するために高温が必要な場合があります .
工業的生産方法
この化合物の工業的生産には、高収率と高純度を確保するために最適化された反応条件を用いた大規模合成が含まれる場合があります。 このプロセスには、多くの場合、再結晶またはクロマトグラフィーなどの精製ステップが含まれ、目的の生成物を単離します .
化学反応の分析
反応の種類
17-(2-クロロ-5-ニトロフェニル)-17-アザペンタシクロ[6.6.5.0~2,7~.0~9,14~.0~15,19~]ノナデカ-2,4,6,9,11,13-ヘキサエン-16,18-ジオンは、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、強力な酸化剤を用いて酸化することができ、さまざまな酸化生成物を生成します。
還元: 還元反応は、触媒の存在下で水素ガスなどの還元剤を用いて行うことができます。
一般的な試薬と条件
酸化: 過マンガン酸カリウム (KMnO₄) または三酸化クロム (CrO₃) を酸性媒体中。
還元: 水素ガス (H₂) を炭素担持パラジウム (Pd/C) を触媒として。
主要な生成物
これらの反応によって形成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化によってカルボン酸またはケトンが生成される場合があり、還元によってアミンまたはアルコールが生成される場合があります .
科学研究への応用
17-(2-クロロ-5-ニトロフェニル)-17-アザペンタシクロ[6.6.5.0~2,7~.0~9,14~.0~15,19~]ノナデカ-2,4,6,9,11,13-ヘキサエン-16,18-ジオンは、いくつかの科学研究に応用されています。
化学: より複雑な分子の合成における前駆体として、およびさまざまな有機反応における試薬として使用されます。
生物学: 抗菌性や抗癌性など、潜在的な生物学的活性を研究されています。
医学: 特に創薬において、潜在的な治療応用を調査されています。
科学的研究の応用
17-(2-CHLORO-5-NITROPHENYL)-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
17-(2-クロロ-5-ニトロフェニル)-17-アザペンタシクロ[6.6.5.0~2,7~.0~9,14~.0~15,19~]ノナデカ-2,4,6,9,11,13-ヘキサエン-16,18-ジオンの作用機序には、特定の分子標的との相互作用が含まれます。この化合物は、酵素または受容体に結合し、その活性を変化させ、さまざまな生物学的効果をもたらす可能性があります。 正確な経路と標的は、特定の応用と使用の文脈によって異なります .
類似化合物の比較
類似化合物
2-クロロ-5-ニトロフェニルイソシアネート: クロロニトロフェニル基を共有していますが、全体的な構造と反応性が異なります。
2-クロロ-4-ニトロフェノール: 類似の官能基を有する別の化合物ですが、化学的性質と用途が異なります.
独自性
17-(2-クロロ-5-ニトロフェニル)-17-アザペンタシクロ[6.6.5.0~2,7~.0~9,14~.0~15,19~]ノナデカ-2,4,6,9,11,13-ヘキサエン-16,18-ジオンは、そのペンタサイクル構造とクロロ基とニトロ基の両方の存在により、ユニークです。
類似化合物との比較
Similar compounds to 17-(2-CHLORO-5-NITROPHENYL)-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE include other pentacyclic compounds with different substituents on the phenyl ring. These compounds may have similar structural features but differ in their chemical properties and applications. For example:
2-Chloro-4-nitrophenol: A simpler compound with similar functional groups but a different core structure.
2,6-Dichloro-4-nitrophenol: Another compound with additional chloro substituents, leading to different reactivity and applications.
The uniqueness of 17-(2-CHLORO-5-NITROPHENYL)-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE lies in its complex pentacyclic structure and the specific combination of chloro and nitro groups, which contribute to its distinct chemical and biological properties.
特性
分子式 |
C24H15ClN2O4 |
|---|---|
分子量 |
430.8 g/mol |
IUPAC名 |
17-(2-chloro-5-nitrophenyl)-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione |
InChI |
InChI=1S/C24H15ClN2O4/c25-17-10-9-12(27(30)31)11-18(17)26-23(28)21-19-13-5-1-2-6-14(13)20(22(21)24(26)29)16-8-4-3-7-15(16)19/h1-11,19-22H |
InChIキー |
NZBCBCZBEWMAPD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C3C4C(C(C2=C1)C5=CC=CC=C35)C(=O)N(C4=O)C6=C(C=CC(=C6)[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


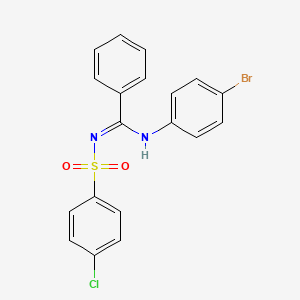
![N-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B11693601.png)
![N-(4-bromophenyl)-2-{[3-cyano-4-(4-hydroxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B11693613.png)
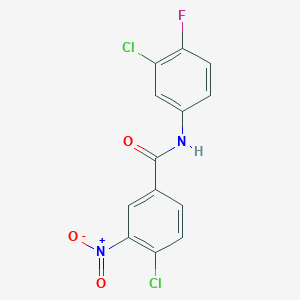
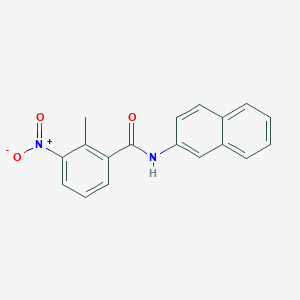
![N-[(5Z)-5-(1H-indol-3-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-nitrobenzamide](/img/structure/B11693634.png)
![(5E)-5-[(5-bromo-2,4-dimethoxyphenyl)methylidene]-1-(3,5-dimethylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11693637.png)
![2-(1H-indol-3-yl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11693638.png)
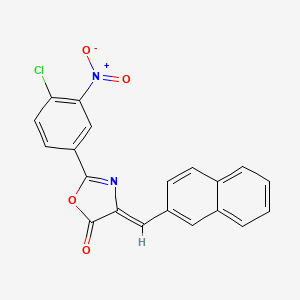
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-methylquinoline-4-carbohydrazide](/img/structure/B11693659.png)
![4-bromo-N'-[(E)-(2-methoxynaphthalen-1-yl)methylidene]benzohydrazide](/img/structure/B11693660.png)
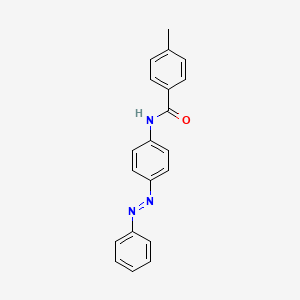
![N-[(1Z)-1-[4-(dimethylamino)phenyl]-3-{(2E)-2-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]hydrazinyl}-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B11693673.png)
![N-[5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-YL]-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B11693689.png)
